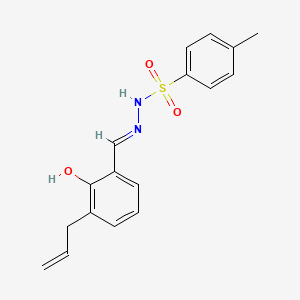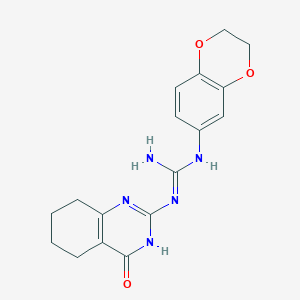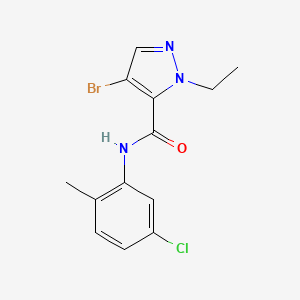![molecular formula C25H26BrN5O B6120036 N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6120036.png)
N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, commonly known as BRP-7, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRP-7 is a tetrazole-based compound that belongs to the class of adamantyl-substituted phenylacetamide derivatives.
Mechanism of Action
The mechanism of action of BRP-7 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the regulation of cell growth and differentiation. Additionally, BRP-7 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BRP-7 has been found to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and alleviate pain. Additionally, BRP-7 has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of BRP-7 is its high potency and selectivity against certain types of cancer cells. The compound has also been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, the limitations of BRP-7 include its limited solubility in aqueous solutions and its relatively high cost compared to other compounds.
Future Directions
There are several potential future directions for research on BRP-7. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action of BRP-7 and to identify its molecular targets. The compound's potential applications in the treatment of neurological disorders and as an anti-inflammatory agent also warrant further investigation. Finally, preclinical studies are needed to evaluate the safety and efficacy of BRP-7 in animal models before it can be considered for human clinical trials.
Synthesis Methods
The synthesis of BRP-7 involves a multi-step process that starts with the reaction between adamantyl bromide and 2-bromoaniline to produce 5-(1-adamantyl)-2-bromophenylamine. This intermediate is then reacted with 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid to produce the final product, BRP-7. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
BRP-7 has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been found to exhibit significant activity against certain types of cancer cells, making it a promising candidate for cancer therapy. Additionally, BRP-7 has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been investigated for its anti-inflammatory and analgesic effects.
properties
IUPAC Name |
N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN5O/c26-21-7-6-20(25-12-16-8-17(13-25)10-18(9-16)14-25)11-22(21)27-23(32)15-31-29-24(28-30-31)19-4-2-1-3-5-19/h1-7,11,16-18H,8-10,12-15H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRAQPSRYKLTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)Br)NC(=O)CN5N=C(N=N5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Adamantan-1-YL)-2-bromophenyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-YL)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxybenzaldehyde {2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-8-yl}hydrazone](/img/structure/B6119954.png)
![N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)

![3-{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6119981.png)


![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)
![2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120007.png)



![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6120040.png)
![N~1~-cyclohexyl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6120044.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B6120052.png)